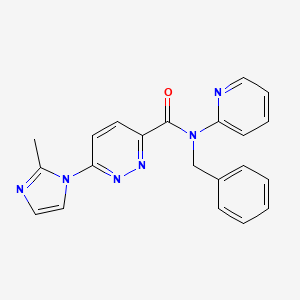

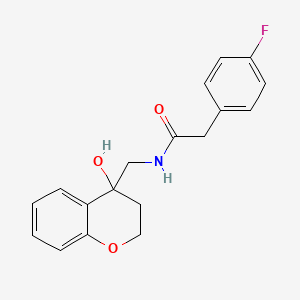

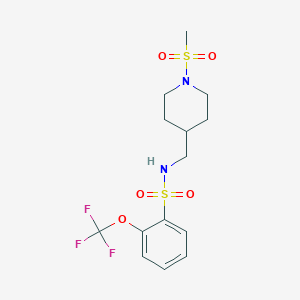

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C14H19F3N2O5S2 . It is available for purchase from various suppliers.

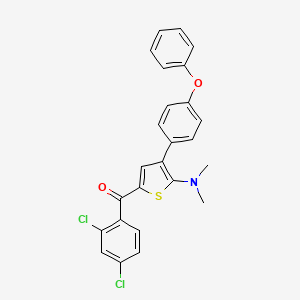

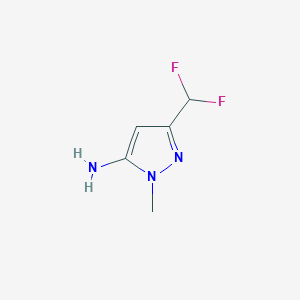

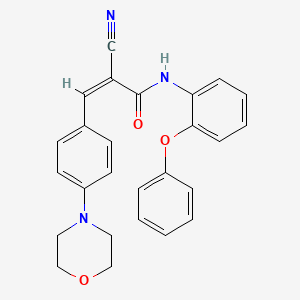

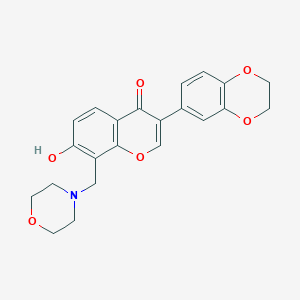

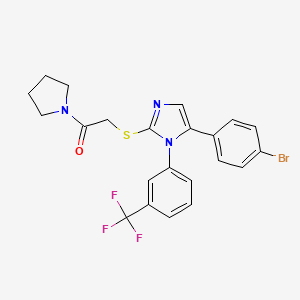

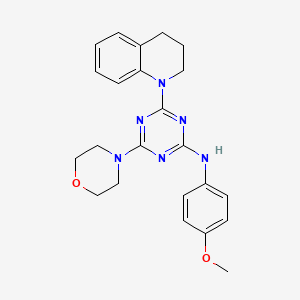

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also contains a trifluoromethoxy group and a benzenesulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.27 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Phospholipase A2 Inhibition

A study by Oinuma et al. (1991) synthesized a series of compounds including N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, which exhibited significant inhibitory effects on membrane-bound phospholipase A2. This inhibition is critical for reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

Cholinesterase Inhibition

Derivatives of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide have been shown to exhibit promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are targeted for therapeutic intervention in neurodegenerative diseases like Alzheimer's. Khalid (2012) synthesized a series of these derivatives which showed potential in this area (Khalid, 2012).

Glycosyl Triflate Formation

Crich and Smith (2001) researched the use of 1-benzenesulfinyl piperidine in conjunction with trifluoromethanesulfonic anhydride. This combination is effective for activating thioglycosides, leading to glycosyl triflates, which are valuable intermediates in the synthesis of diverse glycosidic linkages (Crich & Smith, 2001).

Carbonic Anhydrase Inhibition

Alafeefy et al. (2015) explored benzenesulfonamides incorporating piperidinyl moieties as inhibitors of human carbonic anhydrases, particularly targeting tumor-associated isoforms. These compounds, including derivatives of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, exhibited low nanomolar activity, suggesting potential use in cancer therapy (Alafeefy et al., 2015).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, including derivatives of the subject compound, for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, highlighting their utility in water treatment and dye solution processing (Liu et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O5S2/c1-25(20,21)19-8-6-11(7-9-19)10-18-26(22,23)13-5-3-2-4-12(13)24-14(15,16)17/h2-5,11,18H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRJJJVXWOAWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)

![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)

![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)

![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)